EtAHPC serves as a potential precursor for the synthesis of various nucleobase analogs, which are modified versions of natural nucleobases like adenine, guanine, cytosine, and thymine. These analogs can be incorporated into nucleic acids like DNA and RNA, potentially influencing their structure and function. Research suggests that EtAHPC can be used to synthesize pyrimidine analogs with antiviral properties [1].
[1] Nucleosides and Nucleotides with Potential Antiviral Activity. Part 4: Synthesis of 5-Substituted 2-Amino-4-Hydroxypyrimidines, J. Med. Chem., 1977, 20 (12), pp 1642-1646,
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidinecarboxylic acids. Its molecular formula is , and it has a molecular weight of approximately 183.17 g/mol. The compound features a pyrimidine ring with an amino group at the 4-position, a hydroxyl group at the 2-position, and a carboxylate ester at the 5-position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry .
These reactions highlight the compound's utility as a building block in organic synthesis .
Research indicates that ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate exhibits potential biological activities, particularly as an anticancer agent. It is noted for its ability to act as a reagent in synthesizing cytidine derivatives, which have shown promise in cancer therapy . Additionally, its structural components suggest possible interactions with biological targets, although specific pharmacological data are still under investigation.
Several methods have been reported for synthesizing ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate:
These methods emphasize the compound's accessibility for research and application purposes .
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate has several applications:
Interaction studies involving ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in nucleotide metabolism, although detailed kinetic studies are needed to elucidate these interactions fully. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:
Compound Name | Similarity | Key Features |
---|---|---|
Ethyl 4-aminopyrimidine-5-carboxylate | 0.90 | Lacks hydroxyl group at position 2 |
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 0.71 | Different amino positioning |
Methyl 4-hydroxypyrimidine-5-carboxylate | 0.73 | Methyl instead of ethyl; different solubility |
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 0.82 | Chlorinated variant; potential for different reactivity |
Ethyl 2,4-diaminopyrimidine-5-carboxylate | 0.84 | Additional amino group; increased reactivity |
The uniqueness of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate lies in its specific functional groups and their positioning on the pyrimidine ring, which may confer distinct biological properties compared to its analogs .